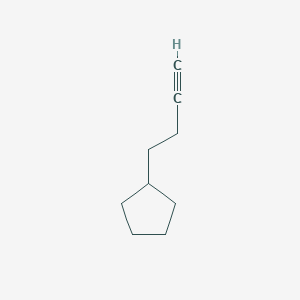

(But-3-yn-1-yl)cyclopentane

Description

(But-3-yn-1-yl)cyclopentane is an alicyclic hydrocarbon featuring a cyclopentane ring substituted with a but-3-yn-1-yl group. The compound’s structure (C₉H₁₄) includes a terminal alkyne moiety (triple bond at C3–C4) on the butyl chain, which confers distinct electronic and steric properties. While direct experimental data on this compound are sparse in the provided evidence, its reactivity and applications can be inferred from structurally related cyclopentane derivatives and alkynyl-substituted hydrocarbons.

Properties

Molecular Formula |

C9H14 |

|---|---|

Molecular Weight |

122.21 g/mol |

IUPAC Name |

but-3-ynylcyclopentane |

InChI |

InChI=1S/C9H14/c1-2-3-6-9-7-4-5-8-9/h1,9H,3-8H2 |

InChI Key |

OMYWKSZLTXAMIG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCC1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below contrasts (But-3-yn-1-yl)cyclopentane with key analogs:

Key Observations :

Reactivity and Stability

Combustion and Radical Formation

Cyclopentane derivatives often form resonance-stabilized radicals during oxidation. For example:

- Cyclopentane and cyclopentene generate allyl radicals via H-abstraction, which delay ignition due to stabilization .

- In contrast, the alkyne group in (But-3-yn-1-yl)cyclopentane may promote faster decomposition pathways, as triple bonds are prone to radical addition or polymerization. This could result in lower autoignition temperatures compared to cyclopentane.

Biodegradability

- Simple alicyclic hydrocarbons like cyclopentane and cyclohexane are rapidly biodegraded under sulfate-rich conditions .

- Substitution patterns critically influence biodegradation rates. For example, dimethylcyclopentane isomers degrade slower due to steric hindrance . The bulky butynyl group in the target compound may similarly impede microbial activity, reducing biodegradability relative to methyl- or ethyl-substituted analogs.

Industrial Use

- The alkyne substituent in (But-3-yn-1-yl)cyclopentane likely exacerbates flammability risks, limiting its utility in refrigeration.

- Cyclopentane derivatives are prominent in pharmaceutical building blocks (e.g., 1,3-disubstituted cyclopentanes) . The terminal alkyne in the target compound could enable click chemistry applications, though toxicity concerns may require mitigation.

Environmental Considerations

- However, the target compound’s instability and flammability may offset these advantages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.